![molecular formula C5H4ClN3O2 B1588004 6-Chloro-5-nitropyridin-2-amine CAS No. 84487-03-6](/img/structure/B1588004.png)
6-Chloro-5-nitropyridin-2-amine
Overview
Description
6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-nitropyridin-2-amine is 1S/C5H4ClN3O2/c6-5-3 (9 (10)11)1-2-4 (7)8-5/h1-2H, (H2,7,8) .Physical And Chemical Properties Analysis
6-Chloro-5-nitropyridin-2-amine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp . It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Organic Synthesis
“6-Chloro-5-nitropyridin-2-amine” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity and structural features.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs. For instance, it has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
Agrochemicals
“6-Chloro-5-nitropyridin-2-amine” is also used as an intermediate in the production of agrochemicals . Its unique chemical structure can contribute to the effectiveness of certain pesticides or fertilizers.
Dyestuffs
In the dye industry, this compound is used as a precursor or intermediate in the synthesis of various dyes . Its nitro group (-NO2) and amine group (-NH2) can participate in reactions leading to the formation of colored compounds.
Protein Kinase Inhibitors
The compound has been used in the design of protein kinase inhibitors . Although the intended target kinase, MPS1, was not inhibited as expected, significant activity was found on the kinase p70S6Kβ .
Buchwald–Hartwig Arylamination
“6-Chloro-5-nitropyridin-2-amine” has been used in a Buchwald–Hartwig arylamination reaction, a powerful method for forming carbon-nitrogen bonds . This reaction is widely used in the synthesis of pharmaceuticals and biologically active compounds.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-5-nitropyridin-2-amine are currently unknown. This compound is a raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs
Mode of Action
The specific mode of action of 6-Chloro-5-nitropyridin-2-amine It is known that nitropyridines can react with N2O5 in an organic solvent to give the N-nitropyridinium ion . .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-5-nitropyridin-2-amine Nitropyridines have been known to undergo reactions involving nitro group migration and substitution
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-5-nitropyridin-2-amine The compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its bioavailability. More research is needed to outline its pharmacokinetic properties.
properties
IUPAC Name |
6-chloro-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLWPXRQLPUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233475 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-03-6 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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